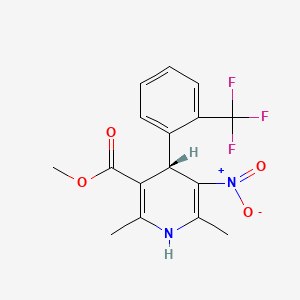

S(-)-Bay k 8644

Beschreibung

Eigenschaften

IUPAC Name |

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424954 | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98625-26-4 | |

| Record name | (-)-(S)-Bay K 8644 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-BAY K 8644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(-)-Bay k 8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of S(-)-Bay k 8644: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S(-)-Bay k 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). As a member of the 1,4-dihydropyridine (DHP) class of compounds, it is a crucial tool for studying calcium channel function and has significant implications for cardiovascular and neuronal physiology. Unlike its antagonistic counterparts, this compound enhances calcium influx by modulating the gating properties of the channel. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its electrophysiological effects, binding characteristics, and downstream signaling consequences. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channels (LTCCs), in particular, are primary targets for therapeutic intervention in cardiovascular diseases. The 1,4-dihydropyridine Bay k 8644 exists as a racemic mixture of two enantiomers with opposing biological activities. The (R)-(+)-enantiomer acts as a calcium channel antagonist, while the (S)-(-)-enantiomer, the focus of this guide, functions as a potent L-type calcium channel agonist.[1] This stereoselectivity makes this compound an invaluable pharmacological tool for dissecting the intricate mechanisms of calcium channel modulation.

Primary Mechanism of Action: L-Type Calcium Channel Agonism

The principal mechanism of action of this compound is the potentiation of L-type calcium channel activity. It achieves this not by increasing the number of channels, but by profoundly altering their gating kinetics. The primary effects are an increase in the channel open probability and a prolongation of the mean open time.[2]

Electrophysiological Effects

This compound modifies the electrophysiological properties of L-type calcium channels in a concentration-dependent manner. Its key effects include:

-

Increased Peak Current: this compound enhances the peak amplitude of the inward calcium current (ICa) at any given membrane potential within the activation range.[3]

-

Prolonged Channel Open Time: The compound significantly increases the duration for which individual L-type calcium channels remain in the open, conductive state.[2][3] This is a key contributor to the overall increase in calcium influx.

-

Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels activate at more negative membrane potentials.[3] This shift is approximately -10 mV to -23 mV.[3][4]

-

Promotion of Long-Opening Gating Mode: L-type calcium channels can exhibit different gating behaviors or "modes." this compound promotes a "mode 2" gating, characterized by long-lasting channel openings, in contrast to the brief openings of "mode 1" which is more common in the absence of the drug.[5]

Quantitative Electrophysiological Data

| Parameter | Value | Cell Type/Preparation | Reference |

| EC50 for IBa activation | 32 nM | Guinea pig antrum gastric myocytes | [1] |

| EC50 for contractile response inhibition | 14 nM | Rat tail artery strips | [1] |

| Shift in activation curve | -10 mV | Rat ventricular myocytes | [4] |

| Shift in current activation | ~23 mV to more negative potentials | Atrial myocytes | [3] |

| Shift of open time function | ~50 mV to more negative voltages | Atrial myocytes | [3] |

Binding Characteristics

This compound binds to a specific site on the α1 subunit of the L-type calcium channel, which is the pore-forming subunit. This binding site is closely related to or overlaps with the binding site for DHP antagonists like nifedipine.

Binding Affinity

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with its target.

| Parameter | Value | Preparation | Reference |

| KD | 4.3 nM | Atrial myocytes | [3] |

| Hill Coefficient | 1.25 | Atrial myocytes | [3] |

| Association Rate Constant (kon) | ~5 x 106 M-1s-1 | Atrial myocytes | [3] |

| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | [3] |

Downstream Signaling and Physiological Consequences

The enhanced calcium influx mediated by this compound triggers a cascade of downstream signaling events, leading to significant physiological responses, particularly in the cardiovascular and nervous systems.

Cardiovascular Effects

-

Positive Inotropy: In cardiac muscle, the increased intracellular calcium concentration enhances the force of contraction, resulting in a positive inotropic effect.

-

Vasoconstriction: In vascular smooth muscle cells, the augmented calcium entry leads to increased contraction and vasoconstriction.[2]

Neuronal Effects

In neurons, this compound facilitates the release of neurotransmitters and can influence neuronal excitability. The promotion of the long-opening mode of neuronal calcium channels can have profound effects on synaptic plasticity and other calcium-dependent neuronal processes.[5]

Interaction with Other Signaling Pathways

The activity of this compound can be modulated by other signaling pathways. For instance, its agonist effects on neuronal calcium channels are promoted by the activation of pertussis toxin-sensitive G-proteins.[6] Furthermore, this compound can influence intracellular calcium handling by affecting sarcoplasmic reticulum (SR) calcium release, independent of calcium influx, potentially through a functional linkage between the dihydropyridine receptor and the ryanodine receptor.[4][7]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the L-type calcium channels in a single cell.

Objective: To characterize the effects of this compound on the electrophysiological properties of L-type calcium channels.

General Protocol:

-

Cell Preparation: Isolate single cells (e.g., cardiomyocytes, smooth muscle cells, or neurons) and place them in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition is designed to isolate the calcium current and typically contains a cesium-based solution to block potassium channels.

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.

-

Data Acquisition: Record the resulting currents before, during, and after the application of this compound at various concentrations. Barium is often used as the charge carrier to avoid calcium-dependent inactivation of the channels.

-

Data Analysis: Analyze the recorded currents to determine parameters such as peak current amplitude, current-voltage relationships, and the voltage-dependence of activation and inactivation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) and density (Bmax) of this compound to its receptor.

Objective: To quantify the binding characteristics of this compound to L-type calcium channels.

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled this compound (e.g., [3H]this compound) and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of the radioligand (for saturation assays).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Saturation Assay: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine KD and Bmax.

-

Competition Assay: Plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

-

Signaling Pathways

The following diagram illustrates the core signaling pathway activated by this compound.

Conclusion

This compound serves as a powerful pharmacological agonist for L-type calcium channels. Its mechanism of action is centered on the modulation of channel gating, leading to prolonged channel opening and a subsequent increase in calcium influx. This activity translates into significant physiological effects, particularly in the cardiovascular and nervous systems. A thorough understanding of its mechanism, as detailed in this guide, is essential for researchers utilizing this compound to investigate calcium channel physiology and for professionals involved in the development of novel therapeutics targeting these critical ion channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. The agonist effect of Bay K 8644 on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S(-)-Bay k 8644

This guide provides a comprehensive overview of S(-)-Bay k 8644, a potent and selective L-type calcium channel agonist. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its pharmacological properties, mechanism of action, and experimental applications.

Introduction

This compound is the (S)-enantiomer of the racemic compound Bay k 8644. It is a dihydropyridine derivative that selectively binds to and activates L-type voltage-gated calcium channels (Cav1.x).[1][2] This activation leads to an increase in calcium influx into excitable cells, resulting in a range of physiological effects, including positive inotropic and vasoconstrictive actions.[1][3] In contrast, the (R)-(+)-enantiomer of Bay k 8644 acts as an L-type calcium channel antagonist. This compound is a crucial tool in cardiovascular research and neuroscience for studying the role and regulation of L-type calcium channels in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a structural analog of nifedipine and is highly lipid-soluble.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Methyl (4S)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)pyridine-3-carboxylate |

| Molecular Formula | C16H15F3N2O4 |

| Molecular Weight | 356.3 g/mol |

| CAS Number | 98625-26-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exerts its effects by directly modulating the gating kinetics of L-type calcium channels. It binds to a specific site on the α1 subunit of the channel, which is the pore-forming subunit. This binding stabilizes the channel in an open conformation, thereby prolonging the mean open time of the channel without significantly affecting the closed time.[4] This prolonged opening leads to an enhanced influx of Ca2+ ions into the cell upon membrane depolarization. The increased intracellular calcium concentration then triggers various downstream signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release.

Mechanism of action of this compound on L-type calcium channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Affinity

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Ba2+ currents) | Not specified | 32 nM | [5] |

| EC50 (inhibition of FPL 64176-induced contraction) | Rat tail artery | 14 nM | [5] |

| KD (radioligand binding) | Cardiac membranes | 4.3 nM | [1] |

Table 2: Electrophysiological Effects on Cardiac Myocytes

| Parameter | Effect of this compound | Reference |

| Peak Ca2+ current | Increased | [1] |

| Single-channel open time | Prolonged | [1] |

| Single-channel closed time | No effect | [1] |

| Current activation | Shifted to more negative potentials | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cardiac Myocytes

This protocol is designed to measure the effects of this compound on L-type calcium channel currents in isolated cardiac myocytes.

Workflow for a whole-cell patch-clamp experiment.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Cells are held at a holding potential of -80 mV.

-

L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration. The solution is applied to the cell via a perfusion system.

-

Data Analysis: The effects of this compound on peak current amplitude, current-voltage relationship, and channel gating kinetics (activation and inactivation) are analyzed using appropriate software.

Radioligand Binding Assay on Cardiac Membranes

This protocol is used to determine the binding affinity (KD) and density (Bmax) of this compound to L-type calcium channels in cardiac tissue.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from cardiac ventricular tissue by homogenization and differential centrifugation.

-

Radioligand: [3H]-(S)-Bay k 8644 is used as the radiolabeled ligand.

-

Assay Buffer (in mM): 50 Tris-HCl (pH 7.4).

-

Binding Assay:

-

Cardiac membranes are incubated with increasing concentrations of [3H]-(S)-Bay k 8644 in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine).

-

Incubation is carried out at 25°C for a sufficient time to reach equilibrium.

-

-

Separation and Counting: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Isometric Contraction of Aortic Rings

This protocol assesses the functional effect of this compound on the contractility of vascular smooth muscle.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a rat or rabbit and cut into rings of 2-3 mm in width.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. A resting tension is applied to the rings.

-

Experimental Procedure:

-

The rings are allowed to equilibrate until a stable baseline is achieved.

-

A submaximal contraction is induced with a contractile agent (e.g., phenylephrine or a high concentration of KCl).

-

Once the contraction has reached a plateau, this compound is added cumulatively to the organ bath, and the change in tension is recorded.

-

-

Data Analysis: The contractile or relaxant responses to this compound are expressed as a percentage of the pre-contraction induced by the agonist. Dose-response curves are constructed to determine the EC50 or IC50 values.

In Vivo Effects

In vivo studies have demonstrated that this compound exhibits positive inotropic and vasoconstrictive effects.[1][3] Administration of this compound can lead to an increase in blood pressure and cardiac contractility. These effects are consistent with its mechanism of action as an L-type calcium channel agonist.

Applications in Research

This compound is a valuable pharmacological tool for:

-

Investigating the physiological and pathophysiological roles of L-type calcium channels in the cardiovascular and nervous systems.

-

Characterizing the structure-activity relationships of dihydropyridine calcium channel modulators.

-

Screening for new compounds that interact with L-type calcium channels.

-

Studying the mechanisms of excitation-contraction coupling in muscle cells.

Conclusion

This compound is a potent and selective L-type calcium channel agonist that has been instrumental in advancing our understanding of calcium channel function. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an indispensable tool for researchers in pharmacology, physiology, and drug discovery. This guide provides a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impairment of Ca release from mammalian ventricular sarcoplasmic reticulum by the calcium channel agonist Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

S(-)-Bay k 8644: An In-Depth Technical Guide for Researchers

An authoritative overview of the potent L-type calcium channel agonist, S(-)-Bay k 8644, tailored for researchers, scientists, and drug development professionals. This guide delves into its mechanism of action, key experimental data, and detailed protocols for its characterization.

This compound is a powerful synthetic dihydropyridine derivative that acts as a selective agonist for L-type voltage-gated calcium channels (LTCCs).[1] Unlike its antagonistic counterparts, such as nifedipine, this compound enhances calcium influx by promoting a mode of channel gating characterized by long-lasting openings.[2][3] This unique property has established it as an invaluable tool in cardiovascular research, neurobiology, and drug discovery for elucidating the physiological and pathological roles of LTCCs. This technical guide provides a comprehensive resource on this compound, encompassing its pharmacological properties, detailed experimental methodologies, and a summary of key quantitative data.

Core Mechanism of Action

This compound is the S-enantiomer of the racemic mixture Bay k 8644 and is responsible for the agonistic activity, while the R-enantiomer exhibits antagonistic properties.[4] The primary molecular target of this compound is the α1 subunit of the L-type calcium channel. By binding to a specific site on the channel, it stabilizes the open conformation, thereby increasing the probability of channel opening and prolonging the mean open time.[2][5] This leads to an enhanced influx of calcium ions into the cell upon membrane depolarization.

The functional consequences of this increased calcium influx are tissue-dependent and include:

-

Positive Inotropic Effects: In cardiac muscle, the augmented calcium entry enhances the force of contraction.[3]

-

Vasoconstriction: In smooth muscle cells of blood vessels, it leads to contraction and narrowing of the vessels.[6]

-

Neurotransmitter and Hormone Release: In neurons and endocrine cells, it can facilitate the release of signaling molecules.[7][8]

Signaling Pathways and Experimental Workflows

The activation of L-type calcium channels by this compound initiates a cascade of intracellular events. The primary consequence is a significant increase in intracellular calcium concentration, which then acts as a second messenger to modulate a variety of cellular processes.

The following diagrams illustrate typical experimental workflows for characterizing the effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its racemate from various experimental studies.

Table 1: Electrophysiological Data

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| EC₅₀ (for IBa) | 32 nM | Guinea pig gastric myocytes | Whole-cell patch clamp | [4] |

| EC₅₀ (racemate) | 17.3 nM | Not specified | Not specified | [6][9] |

| KD | 4.3 nM | Guinea pig atrial myocytes | Whole-cell patch clamp, analysis of tail currents | [2] |

| Hill Coefficient | 1.25 | Guinea pig atrial myocytes | Whole-cell patch clamp, analysis of tail currents | [2] |

| Shift in Activation | ~23 mV to more negative potentials | Guinea pig atrial myocytes | Whole-cell patch clamp | [2] |

Table 2: Binding Affinity Data

| Parameter | Value | Preparation | Radioligand | Reference |

| KD | 2-3 nM | Rabbit ventricular microsomes, Guinea pig brain synaptosomes | [³H]Bay k 8644 | [10] |

| Bmax | 0.8 pmol/mg protein | Rabbit ventricular microsomes | [³H]Bay k 8644 | [10] |

| Bmax | 0.4 pmol/mg protein | Guinea pig brain synaptosomes | [³H]Bay k 8644 | [10] |

Table 3: Functional Assay Data

| Parameter | Value | Assay | Tissue/Cell Type | Reference |

| EC₅₀ (inhibition of FPL 64176-induced contraction) | 14 nM | Smooth muscle contraction | Rat tail artery | [4] |

| ED₅₀ (motor impairment) | 0.5 mg/kg | In vivo rotarod and motor activity | Mice | [11] |

Detailed Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the effects of this compound on L-type calcium currents in isolated cardiomyocytes.

1. Cell Preparation:

- Isolate single ventricular myocytes from the hearts of adult guinea pigs or rats via enzymatic digestion.

- Store the isolated cells in a high-K⁺, low-Ca²⁺ solution at 4°C until use.

2. Recording Solutions:

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, tetrodotoxin (TTX) can be added to block Na⁺ channels, and CsCl can be used to block K⁺ channels.

- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

- Transfer isolated cells to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

- Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate Na⁺ and T-type Ca²⁺ channels, a holding potential of -40 mV can be used.[2]

- Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca²⁺ currents.

- Record baseline currents for a stable period.

- Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution.

- Perfuse the cell with the this compound-containing external solution and record the changes in the L-type Ca²⁺ current.

- Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.

4. Data Analysis:

- Measure the peak inward current amplitude, current-voltage (I-V) relationship, and inactivation kinetics.

- Construct dose-response curves by plotting the percentage increase in current against the log concentration of this compound and fit with the Hill equation to determine the EC₅₀.

Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the KD and Bmax of this compound binding to its receptor.

1. Membrane Preparation:

- Homogenize the target tissue (e.g., cardiac muscle, brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

- In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

- Add increasing concentrations of [³H]this compound.

- To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., nifedipine) to a parallel set of tubes.

- Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

3. Quantification and Analysis:

- Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot specific binding versus the concentration of [³H]this compound and analyze the data using non-linear regression to determine the KD and Bmax. Alternatively, perform a Scatchard transformation of the data.

Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of isolated vascular smooth muscle to this compound.

1. Tissue Preparation:

- Isolate a segment of a blood vessel, such as the rat tail artery, and place it in ice-cold physiological salt solution (PSS).

- Cut the artery into rings of approximately 2-3 mm in length.

2. Organ Bath Setup:

- Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

- Connect one end of the ring to a fixed support and the other to an isometric force transducer.

- Apply a resting tension to the tissue and allow it to equilibrate for a period of time.

3. Experimental Procedure:

- Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

- Wash the tissue and allow it to return to baseline tension.

- Add this compound in a cumulative manner, increasing the concentration in the organ bath at set intervals.

- Record the isometric tension generated by the arterial ring at each concentration.

4. Data Analysis:

- Express the contractile response as a percentage of the maximum response to KCl.

- Plot the percentage contraction against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of L-type calcium channels. Its ability to selectively activate these channels provides a unique avenue for exploring their involvement in cellular signaling, physiological function, and disease pathogenesis. The detailed protocols and compiled quantitative data in this guide offer a solid foundation for researchers to design and execute rigorous experiments, ultimately contributing to a deeper understanding of calcium channel biology and the development of novel therapeutics.

References

- 1. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonist of dihydropyridine receptors, BayK8644 depresses excitation-contraction coupling in myocytes of guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bay K 8644, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the calcium channel agonist, BAY K 8644, on electrical activity in mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]

- 10. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer selectivity and the development of tolerance to the behavioral effects of the calcium channel activator BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay K 8644: A Technical Guide to the Archetypal L-Type Calcium Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay K 8644, a dihydropyridine derivative synthesized by Bayer in the early 1980s, represents a cornerstone tool in cardiovascular and neuroscience research. Unlike its structural analogs, such as nifedipine, which are potent L-type calcium channel antagonists, Bay K 8644 is a powerful agonist, enhancing calcium influx through these channels. This unique property has established it as an indispensable pharmacological agent for investigating the physiological and pathological roles of L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Bay K 8644. It includes detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways and experimental workflows to support its application in a research setting.

Discovery and History

Bay K 8644, chemically known as methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate, was first synthesized by F. Bossert and W. Vater at Bayer AG.[1] Its development emerged from the extensive research on dihydropyridine compounds, which had already yielded potent calcium channel blockers like nifedipine. The synthesis of Bay K 8644 is a variation of the Hantzsch dihydropyridine synthesis , a multicomponent reaction that condenses an aldehyde, a β-ketoester, and an ammonia source.[2][3][4][5]

The initial pharmacological screening, notably by Schramm and colleagues in 1983, revealed its unexpected and profound positive inotropic and vasoconstrictive effects, directly contrary to the effects of nifedipine.[6] This discovery of a "calcium channel activator" provided a novel tool to probe the function of L-type calcium channels and solidified the understanding of the dihydropyridine binding site on these channels.[1][7]

A critical aspect of Bay K 8644's pharmacology is its racemic nature. The compound is a mixture of two enantiomers with opposing physiological effects. The (-)-enantiomer is a potent L-type calcium channel agonist, while the (+)-enantiomer acts as a weaker antagonist.[8][9][10][11] This stereospecificity has been crucial in elucidating the interaction of dihydropyridines with the L-type calcium channel.

Mechanism of Action

Bay K 8644 exerts its effects by binding to the α1 subunit of the L-type voltage-gated calcium channel. Its binding modulates the channel's gating kinetics in a way that favors the open state, thereby increasing the influx of calcium ions into the cell.[1][6] The primary mechanisms of action are:

-

Prolongation of Channel Open Time: Bay K 8644 significantly increases the mean open time of the L-type calcium channel without affecting the mean closed times.[6][12]

-

Shift in Voltage-Dependence of Activation: The compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels are more likely to open at lower levels of depolarization.[12]

This enhanced calcium influx leads to a variety of physiological responses depending on the cell type. In cardiac and smooth muscle cells, it results in increased contractility.[7] In neuronal cells, it can influence neurotransmitter release and gene expression.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Bay K 8644 from various experimental systems.

Table 1: Binding Affinities and Efficacy of Racemic (±)-Bay K 8644

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 | 17.3 nM | L-type Ca2+ channel | [13] |

| EC50 | 100 ± 8 nM | Phosphatidylcholine secretion in alveolar type II cells | [14] |

| KD | 7-10 nM | Canine cardiac sarcolemma | [15] |

| IC50 | 2.3 x 10⁻⁹ M | [³H]nitrendipine displacement in guinea pig synaptosomes | [16] |

| KD | 2-3 nM | High-affinity site in rabbit ventricular microsomes | [17] |

Table 2: Pharmacological Parameters of Bay K 8644 Enantiomers

| Enantiomer | Parameter | Value | Tissue/Cell Type | Reference |

| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | [12] |

| (-)-Bay K 8644 | KD | 2.9 x 10⁻⁹ M | Cardiac microsomal membranes | [18] |

| (+)-Bay K 8644 | - | Weak Ca2+ channel antagonist | Pituitary cells, cardiac tissue | [10][11] |

Detailed Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp on Cardiomyocytes

This protocol is a representative method for studying the effects of Bay K 8644 on L-type calcium currents in isolated cardiomyocytes.

1. Cell Preparation:

- Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rat) using enzymatic digestion.

- Store the isolated cells in a calcium-containing solution at room temperature for use within 8-12 hours.

2. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

- Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Barium (e.g., 10 mM BaCl₂) can be substituted for CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.[19][20]

- Establish a whole-cell recording configuration.

- Hold the cell at a holding potential of -80 mV to inactivate sodium channels. A holding potential of -40 mV can also be used to study the voltage-dependence of Bay K 8644's effects.[19][20]

3. Experimental Procedure:

- Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

- Prepare a stock solution of Bay K 8644 in DMSO and dilute to the final desired concentrations in the external solution. Protect from light.

- Perfuse the cell with the Bay K 8644-containing external solution and record the changes in the L-type calcium current.

- Wash out the drug with the control external solution to observe reversibility.

4. Data Analysis:

- Measure the peak inward current amplitude, time to peak, and inactivation kinetics before and after drug application.

- Construct dose-response curves to determine the EC50 of Bay K 8644.

Radioligand Binding Assay: [³H]-Nitrendipine Competition

This protocol describes a competitive binding assay to determine the affinity of Bay K 8644 for the dihydropyridine binding site on the L-type calcium channel.

1. Membrane Preparation:

- Homogenize cardiac ventricular tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at a low speed to remove debris.

- Centrifuge the supernatant at a high speed to pellet the membranes.

- Wash the membrane pellet and resuspend in the binding buffer.

- Determine the protein concentration of the membrane preparation.

2. Binding Assay:

- Set up assay tubes containing:

- A fixed concentration of [³H]-nitrendipine (e.g., 0.1-0.5 nM).

- Increasing concentrations of unlabeled Bay K 8644.

- A fixed amount of membrane protein (e.g., 20-50 µg).

- Binding buffer (50 mM Tris-HCl, pH 7.4) to the final volume.

- For non-specific binding, use a high concentration of unlabeled nifedipine (e.g., 1 µM).

- Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[21]

3. Separation and Counting:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

- Place the filters in scintillation vials with a scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the Bay K 8644 concentration.

- Determine the IC50 value from the resulting competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath: Vascular Smooth Muscle Contraction

This protocol outlines a method to assess the vasoconstrictor effects of Bay K 8644 on isolated arterial rings.

1. Tissue Preparation:

- Euthanize an animal (e.g., rat, rabbit) and dissect the thoracic aorta.

- Place the aorta in cold, oxygenated Krebs-Henseleit solution.

- Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

2. Experimental Setup:

- Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[22][23][24][25][26]

- Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

- Apply a resting tension to the rings (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes.

3. Experimental Procedure:

- Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

- After washing and returning to baseline, add cumulative concentrations of Bay K 8644 to the bath and record the contractile response.

- To study antagonism, pre-incubate the tissue with a calcium channel blocker (e.g., nifedipine) before constructing the Bay K 8644 concentration-response curve.

4. Data Analysis:

- Measure the change in tension from baseline for each concentration of Bay K 8644.

- Express the contraction as a percentage of the maximal response to KCl.

- Plot the percentage of contraction against the logarithm of the Bay K 8644 concentration to determine the EC50 and maximal effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bay K 8644

References

- 1. Bay K8644 - Wikipedia [en.wikipedia.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The optical isomers of the 1,4-dihydropyridine BAY K 8644 show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoisomers of BAY K 8644 show opposite activities in the normal and ischaemic rat heart. A comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Activation of protein kinase C by 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-py rid ine carboxylic acid methyl ester (Bay K 8644), a calcium channel agonist, in alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Bay k 8644, a dihydropyridine analog, on [3H]nitrendipine binding to canine cardiac sarcolemma and the relationship to a positive inotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BAY K 8644, a 1,4-dihydropyridine Ca2+ channel activator: dissociation of binding and functional effects in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Organ bath - Wikipedia [en.wikipedia.org]

- 24. Tissue Organ Bath - DMT [dmt.dk]

- 25. reprocell.com [reprocell.com]

- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

S(-)-Bay K 8644: A Technical Guide to the L-type Calcium Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S(-)-Bay K 8644, the pharmacologically active S-enantiomer of the dihydropyridine derivative Bay K 8644. This compound is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). Unlike its R(+)-enantiomer, which acts as a calcium channel antagonist, this compound enhances calcium influx by promoting a long-lasting mode of channel gating. This document details its mechanism of action, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.

Introduction

Bay K 8644 is a well-established research tool for modulating L-type calcium channels. The racemic mixture exhibits complex pharmacology due to the opposing effects of its two enantiomers.[1] The S(-)-enantiomer, this compound, is responsible for the agonistic, stimulatory effects, making it a valuable probe for investigating the physiological and pathological roles of L-type calcium channels in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[2][3] This guide focuses exclusively on the S(-)-enantiomer, providing a detailed resource for its application in a research and drug development context.

Mechanism of Action

This compound selectively binds to the α1 subunit of L-type calcium channels, a component of the dihydropyridine receptor.[4] This binding stabilizes the "mode 2" or long-opening gating state of the channel, thereby increasing the mean open time and the probability of channel opening in response to membrane depolarization.[5][6] This leads to an enhanced influx of calcium ions into the cell, which then triggers a variety of downstream cellular events. The agonistic effects of this compound are voltage-dependent, with its potency being influenced by the membrane potential.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound from various in vitro studies.

Table 1: Binding Affinities of this compound

| Radioligand | Preparation | Temperature (°C) | K_d (nM) | B_max (fmol/mg protein) | Reference |

| (-) [³H]Bay K 8644 | Cardiac membranes | 25 | 2.9 | 337 | [8] |

| (-) [³H]Bay K 8644 | Neonatal rat myocytes | 37 | 50 | 63 | [8] |

| [³H]Bay K 8644 | Rabbit ventricular microsomes | 15 | 2-3 | 800 | [9] |

| [³H]Bay K 8644 | Guinea pig brain synaptosomes | 15 | 2-3 | 400 | [9] |

Table 2: Functional Potency of this compound

| Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |

| Ba²⁺ current activation | Gastric myocytes | EC₅₀ | 32 | [1][3] |

| Inhibition of FPL 64176-induced contraction | Rat tail artery | EC₅₀ | 14 | [1] |

| Increase in Ca²⁺ currents | Guinea pig ventricular myocytes | EC₅₀ | 25 | [7] |

| Contraction | Rat tail artery (15 mM K⁺) | EC₅₀ | 10-10000 | [6] |

| Ba²⁺ current enhancement (fast component) | GH3 clonal rat pituitary cells | ED₅₀ | ~21 | [10] |

| Ba²⁺ current enhancement (slow component) | GH3 clonal rat pituitary cells | ED₅₀ | ~74 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated cardiomyocytes.

Materials:

-

Cells: Isolated ventricular myocytes from guinea pig or rat.

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.

-

Plate the cells on glass coverslips and allow them to adhere.

-

Mount the coverslip onto the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV to inactivate sodium channels.

-

Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol would be a series of depolarizing steps from the holding potential to various test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for 200-300 ms.

-

After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM to 1 µM).

-

Record the calcium currents in the presence of the compound.

-

Wash out the compound with the external solution to observe reversibility.

Data Analysis:

-

Measure the peak inward current at each test potential.

-

Construct current-voltage (I-V) relationships before and after drug application.

-

Analyze the voltage-dependence of activation and inactivation.

-

Determine the EC₅₀ for the effect of this compound on current amplitude.

Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of this compound for its binding site on cardiac membranes using a radiolabeled dihydropyridine antagonist like [³H]PN200-110 in a competition binding experiment.

Materials:

-

Membrane Preparation: Cardiac ventricular tissue from rat or guinea pig.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]PN200-110 (specific activity ~80 Ci/mmol).

-

Non-specific Binding Control: Nifedipine (1 µM).

-

This compound Stock Solution: 1 mM in DMSO.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum pump.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cardiac membranes by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

In a 96-well plate, set up the binding reactions in a final volume of 250 µL.

-

For each concentration of this compound, add the following to triplicate wells:

-

50 µL of binding buffer with a fixed concentration of [³H]PN200-110 (e.g., 0.1-0.5 nM).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

150 µL of the membrane preparation (e.g., 50-100 µg of protein).

-

-

For total binding, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding, add 50 µL of 1 µM nifedipine.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Intracellular Calcium Measurement with Fura-2

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells: Cultured cells expressing L-type calcium channels (e.g., neonatal rat ventricular myocytes, PC12 cells, or HEK293 cells transfected with the channel).

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Pluronic F-127: 20% solution in DMSO.

-

This compound Stock Solution: 10 mM in DMSO.

-

Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Plate the cells on glass-bottom dishes or 96-well plates and grow to 70-80% confluency.

-

Prepare the Fura-2 loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (final concentration 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with loading buffer.

-

Add the Fura-2 loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.

-

Add fresh loading buffer and allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature.

-

Place the dish or plate on the fluorescence imaging system.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration to the cells and record the changes in fluorescence over time.

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

The absolute [Ca²⁺]i can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.

Visualizations

Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound and some of the key downstream signaling events initiated by the resulting calcium influx.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

S(-)-Bay K 8644: An In-depth Technical Guide to its Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

S(-)-Bay K 8644 is a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). As the S-enantiomer of the racemic mixture (±)-Bay K 8644, it exhibits distinct pharmacological properties from its antagonist counterpart, the R(+)-enantiomer. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental methodologies, and key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular research, neuroscience, and drug development.

Mechanism of Action

This compound is a dihydropyridine derivative that acts as a specific agonist for L-type calcium channels.[1] Its primary mechanism involves binding to the α1 subunit of the channel, which is the pore-forming subunit. This binding event modifies the gating kinetics of the channel, leading to a prolongation of the channel's open time and a shift in the voltage-dependence of activation towards more negative membrane potentials.[2] This facilitation of channel opening results in an increased influx of calcium ions (Ca2+) into the cell upon membrane depolarization.[3][4] The racemic mixture, (±)-Bay K 8644, also functions as an L-type Ca2+ channel agonist, though the S(-) enantiomer is responsible for the agonistic activity, while the R(+) enantiomer acts as an antagonist.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 (Ba2+ currents) | 32 nM | Guinea pig gastric antrum myocytes | Whole-cell patch clamp | [5][7] |

| EC50 (Contraction inhibition) | 14 nM | Rat tail artery strips | Inhibition of FPL 64176-induced contraction | [5][7] |

| KD | 4.3 nM | Atrial myocytes | Estimation from tail current analysis | [2] |

| KD | 2.9 x 10-9 M | Cardiac microsomal membranes | Radioligand binding assay | [8] |

| KD | 5 x 10-8 M | Neonatal rat myocytes | Radioligand binding assay | [8] |

Table 2: Pharmacological Data for Racemic (±)-Bay K 8644

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 | 17.3 nM | Not specified | L-type Ca2+ channel activation | [3][9] |

| IC50 | 17.3 nM | Mouse isolated vas deferens | L-type Ca2+ channel activation | [10][11] |

| ED50 (Motor impairment) | 0.5 mg/kg | Mice | Rotarod and motor activity | [6] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is a cornerstone for studying the effects of this compound on L-type calcium channel currents.

-

Cell Preparation: Cardiomyocytes, smooth muscle cells, or other excitable cells expressing L-type calcium channels are isolated and cultured.

-

Solutions:

-

External Solution (mM): Typically contains a physiological concentration of a charge carrier like BaCl2 or CaCl2, along with other salts to maintain osmolarity and pH (e.g., CsCl, MgCl2, HEPES, Glucose).

-

Internal (Pipette) Solution (mM): Contains a cesium-based salt to block potassium channels (e.g., Cs-methanesulfonate), a calcium chelator (e.g., EGTA), ATP, and GTP to support cellular function.

-

-

Recording:

-

A glass micropipette with a resistance of 1-5 MΩ is filled with the internal solution and forms a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a negative holding potential (e.g., -80 mV or -40 mV) to keep the calcium channels in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels, and the resulting inward currents are recorded.

-

-

Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the calcium currents.

Radioligand Binding Assays

These assays are used to determine the binding affinity (KD) and density (Bmax) of this compound to its receptor, the L-type calcium channel.

-

Membrane Preparation: Tissues or cells expressing L-type calcium channels are homogenized, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction:

-

A radiolabeled form of a dihydropyridine, such as --INVALID-LINK---Bay K 8644 or [3H]nitrendipine, is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for the binding sites.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

-

Data Analysis: The data is analyzed to calculate the IC50 value, which is then converted to a Ki (or KD) value to represent the binding affinity.

Functional Assays: Smooth Muscle Contraction

The physiological effect of this compound on smooth muscle can be assessed by measuring its contractile response.

-

Tissue Preparation: A strip of smooth muscle tissue, such as a rat tail artery, is dissected and mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The tissue is attached to a force transducer to measure isometric contractions.

-

Experimental Protocol:

-

The tissue is allowed to equilibrate and may be pre-contracted with an agent like FPL 64176.

-

This compound is added to the bath in a cumulative manner, and the resulting changes in contractile force are recorded.

-

The concentration-response curve is then plotted to determine the EC50 value.[5]

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling event initiated by this compound is the influx of Ca2+ through L-type calcium channels. This increase in intracellular Ca2+ concentration triggers a cascade of downstream events depending on the cell type.

Caption: this compound signaling pathway.

Experimental Workflow for Electrophysiological Recording

The following diagram illustrates a typical workflow for studying the effects of this compound using whole-cell patch-clamp electrophysiology.

Caption: Whole-cell patch-clamp experimental workflow.

Logical Relationship of Bay K 8644 Enantiomers

The opposing pharmacological activities of the S(-) and R(+) enantiomers of Bay K 8644 are a critical aspect of its pharmacology.

Caption: Opposing effects of Bay K 8644 enantiomers.

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its potent and specific agonistic activity allows for the precise modulation of calcium influx in a variety of cell types. This technical guide has provided a comprehensive overview of its pharmacology, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and study. A thorough understanding of the properties of this compound is essential for its effective use in research and for the development of novel therapeutics targeting L-type calcium channels.

References

- 1. L-type Ca2+ channels access multiple open states to produce two components of Bay K 8644-dependent current in GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of calcium channel agonist Bay K 8644 on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

The Inotropic Edge: A Technical Guide to the Positive Inotropic Effects of S(-)-Bay k 8644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positive inotropic effects of S(-)-Bay k 8644, a potent L-type calcium channel agonist. By delving into its mechanism of action, quantitative effects on cardiac preparations, and the experimental protocols used to elucidate these properties, this document serves as a critical resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: L-Type Ca2+ Channel Agonism

This compound exerts its positive inotropic effects by directly targeting L-type voltage-gated calcium channels (CaV1.2) in cardiac myocytes.[1] Unlike calcium channel antagonists which inhibit calcium influx, this compound acts as an agonist, promoting the open state of the channel. This leads to an increased influx of calcium ions (Ca2+) into the cardiomyocyte during depolarization. The elevated intracellular Ca2+ concentration enhances the calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, ultimately leading to a more forceful contraction of the cardiac muscle.

Quantitative Inotropic Effects

The positive inotropic effects of this compound have been quantified in various ex vivo and in vitro models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its potency and efficacy across different cardiac tissues and experimental conditions.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| EC50 (Positive Inotropic Effect) | 27 ± 12 nM | Pig Ventricular Myocardial Slices | 0.7 Hz pacing | [2] |

| EC50 (Ba2+ Current Activation) | 32 nM | Guinea Pig Gastric Myocytes | Not specified | [3] |

| EC50 (Inhibition of FPL 64176-induced contraction) | 14 nM | Rat Tail Artery Strips | Pre-contracted with 300 nM FPL 64176 | [3] |

| EC50 ((±)-Bay K 8644) | 17.3 nM | Mouse Isolated Field-Stimulated Vas Deferens | Not specified | [4][5] |

Table 1: Potency of this compound and its Racemic Mixture in Various Preparations

| Cardiac Preparation | Species | Effect of this compound | Key Findings | Reference |

| Ventricular Strips | Guinea Pig | Potent positive inotropic effect | Greater effect than in atria | [6] |

| Ventricular Strips | Rat | Positive inotropic effect | Effect diminished with age | [7] |

| Atrial Muscle | Guinea Pig | Positive inotropic effect | Less pronounced than in ventricles | [6] |

| Atrial Muscle | Rat | Weak positive inotropic effect | [6] | |

| Papillary Muscle | Human | Concentration-dependent positive inotropic response | [8] | |

| Papillary Muscle | Guinea Pig | Prolonged action potential duration and enhanced contractility | [9] | |

| Papillary Muscle | Rabbit | Positive inotropic effect | Inhibited by phorbol-12,13-dibutyrate | [10] |

| Neonatal Ventricular Cells | Rat | Increased whole-cell Ca2+ channel current amplitude by 249 ± 14% (at 300 nM) | Enhanced rate of Ca2+ channel current inactivation | [9] |

Table 2: Comparative Positive Inotropic Effects of this compound in Different Cardiac Tissues

Signaling Pathway and Experimental Workflow

The mechanism of this compound's action and the general workflow for its investigation are depicted in the following diagrams.

References

- 1. Bay K8644 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The positive inotropic action of the nifedipine analogue, Bay K 8644, in guinea-pig and rat isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aging: inotropic effects of Bay K-8644 and nifedipine on rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive inotropic effects of the calcium channel activator Bay K 8644 on guinea-pig and human isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibitory action of phorbol-12,13-dibutyrate on the positive inotropic effect of endothelin-1 and Bay K 8644 in the isolated rabbit papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasoconstrictive Properties of S(-)-Bay k 8644

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the vasoconstrictive properties of S(-)-Bay k 8644, a potent L-type calcium channel agonist. It details the underlying molecular mechanisms, summarizes key quantitative data from various experimental models, and outlines the methodologies used to elicit and measure its effects.

Core Mechanism of Action

This compound is the (S)-enantiomer of the racemic mixture (±)-Bay K 8644 and functions as a specific activator of L-type voltage-dependent Ca²⁺ channels (L-VDCCs or LTCCs).[1][2] Its vasoconstrictive effects are a direct consequence of its ability to increase the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs).[2] The molecule achieves this by binding to the dihydropyridine receptor on the α1 subunit of the L-type Ca²⁺ channel, which prolongs the open time of the channel and facilitates voltage-dependent activation.[2][3]

The subsequent increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) initiates a cascade of events leading to smooth muscle contraction. This process involves the binding of Ca²⁺ to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC₂₀) at Serine-19.[4] This phosphorylation is the pivotal step that enables the interaction between myosin heads and actin filaments, leading to cross-bridge cycling and, ultimately, cellular contraction and vasoconstriction.[4]

While the primary pathway is Ca²⁺-CaM-MLCK dependent, evidence also suggests interactions with other signaling pathways. For instance, the pressor response to Bay K 8644 can be influenced by α-adrenoceptor antagonists and may involve the release of adrenal catecholamines, suggesting an indirect component to its in vivo action.[5] Furthermore, studies have shown that Bay K 8644 can increase membrane-associated Protein Kinase C (PKC) activity, indicating that both elevated calcium and PKC activation may be required for its full range of cellular effects.[6] Inhibition of Rho-kinase (with H-1152) has also been shown to inhibit Bay K 8644-induced force, suggesting a role for the RhoA/Rho-kinase pathway in modulating the Ca²⁺-sensitization of the contractile machinery.[4]

Caption: Core signaling pathway of this compound-induced vasoconstriction.

Quantitative Data Summary